Boc-DL-Leu-DL-Met-OH
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Overview
Description
Boc-DL-Leu-DL-Met-OH, also known as N-tert-butoxycarbonyl-DL-leucine-DL-methionine, is a synthetic compound used primarily in peptide synthesis. It is a derivative of leucine and methionine, two essential amino acids, and is often utilized in the field of organic chemistry and biochemistry for its protective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Leu-DL-Met-OH typically involves the protection of the amino groups of leucine and methionine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are monitored using techniques like high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Leu-DL-Met-OH undergoes several types of chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free amino acids.
Substitution: Deprotected leucine and methionine.
Scientific Research Applications
Boc-DL-Leu-DL-Met-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, it helps in the creation of complex peptides and proteins.
Biology: Used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of Boc-DL-Leu-DL-Met-OH involves its role as a protected amino acid derivative. The Boc group protects the amino groups of leucine and methionine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amino acids that can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Leucine: Similar in structure but lacks the methionine residue.
Boc-DL-Methionine: Similar in structure but lacks the leucine residue.
Fmoc-DL-Leu-DL-Met-OH: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-DL-Leu-DL-Met-OH is unique due to its dual protection of both leucine and methionine residues, making it particularly useful in the synthesis of peptides that require both amino acids. The Boc group provides stability during synthesis and can be easily removed under mild acidic conditions .
Properties
IUPAC Name |
2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJXGIDHWJCRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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